3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Description
BenchChem offers high-quality 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJRIGUWAWCDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Executive Summary: This document provides a comprehensive technical overview of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The guide details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in drug discovery and medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a prominent heterocyclic scaffold in medicinal chemistry. As a class of diazanaphthalenes, naphthyridines feature a bicyclic structure with one nitrogen atom in each ring.[1] The partial saturation of this scaffold to form tetrahydronaphthyridines (THNs) is a recognized strategy in drug design to increase the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved aqueous solubility, enhanced metabolic stability, and better three-dimensional structural diversity compared to their flat aromatic counterparts.[2] The introduction of a nitro group onto this scaffold further enhances its chemical utility, providing a key functional handle for diversification and a potential pharmacophore for various biological activities.
Chemical Identity and Structure
Nomenclature and Physicochemical Properties
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is the hydrochloride salt of the parent nitro-substituted heterocyclic compound. The dihydrochloride form is typically supplied to enhance stability and aqueous solubility, which are critical parameters for handling, formulation, and biological screening.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3-nitro-5,6,7,8-tetrahydronaphthyridine;dihydrochloride | N/A (Constructed) |
| Molecular Formula | C₈H₁₁Cl₂N₃O₂ | Calculated |
| Molecular Weight | 252.09 g/mol | Calculated |
| Parent Compound CAS | 1014811-38-5 | BroadPharm |
| Parent Compound Formula | C₈H₉N₃O₂ | BroadPharm |
| Parent Compound MW | 179.18 g/mol | BroadPharm |
| Appearance | Typically a solid powder | General Knowledge |
Note: Data for the dihydrochloride salt is limited; properties of the parent compound are provided for reference.
Structural Analysis
The core structure consists of a fused pyridine and a dihydropyridine ring. Key features include:
-
1,6-Naphthyridine Core: A bicyclic heteroaromatic system containing two nitrogen atoms at positions 1 and 6.[1]
-
Tetrahydro Feature: The saturation of the pyridine ring containing the N-6 nitrogen introduces conformational flexibility.
-
Nitro Group (-NO₂): An electron-withdrawing group at position 3, which significantly influences the electronic properties of the aromatic ring and serves as a versatile synthetic handle.
-
Dihydrochloride Salt: Both nitrogen atoms (at positions 1 and 6) are basic and are protonated by hydrochloric acid. This salt formation is crucial for improving the compound's solubility in aqueous media, a desirable trait for many pharmaceutical applications.
Synthesis and Reactivity
Synthetic Strategies
A generalized synthetic workflow can be conceptualized as follows:
Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.
Therapeutic Potential of the Scaffold
The tetrahydronaphthyridine scaffold is present in molecules with demonstrated biological activity. For example, derivatives have been investigated as potent inverse agonists for the Retinoid-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. [4]Libraries based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core have also been screened for antituberculosis activity, yielding lead compounds. [3] Furthermore, the nitroaromatic moiety itself is a key feature in many pharmaceuticals. [5]Nitro-containing compounds exhibit a wide range of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. [6]The nitro group can be crucial for the mechanism of action, sometimes acting as a bioreductive prodrug that becomes activated under specific physiological conditions, such as the hypoxia found in solid tumors. [7][8]
Experimental Protocols
Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of the nitro group to a primary amine, a critical step for subsequent derivatization.
Objective: To synthesize 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine from the nitro precursor.
Materials:
-
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus (Celite pad)
Procedure:
-
Dissolution: Dissolve 1 equivalent of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride in a suitable solvent like methanol in a round-bottom flask. Causality: The dihydrochloride salt ensures good solubility in polar protic solvents like methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Self-Validation: The complete removal of the black Pd/C catalyst is a visual confirmation of proper filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine product, which can be used directly or purified further by crystallization or column chromatography.
Safety, Handling, and Storage
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The dihydrochloride salt form generally offers improved stability over the free base.
-
Toxicity: While specific toxicity data is not available, nitroaromatic compounds as a class can have potential toxicity risks, including mutagenic or carcinogenic effects. [8]Treat the compound with care as with all new chemical entities.
Conclusion
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a valuable and versatile heterocyclic building block. Its pre-installed functionalities—a reducible nitro group and a nucleophilic secondary amine—provide orthogonal handles for chemical modification. The underlying tetrahydronaphthyridine scaffold offers a desirable three-dimensional geometry for probing biological targets. This combination makes the compound an important tool for medicinal chemists aiming to generate novel, diverse small molecule libraries for drug discovery programs targeting a wide range of diseases.
References
-
American Chemical Society. (2021). 1,6-Naphthyridine. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available at: [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridine. Available at: [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine. Available at: [Link]
-
Nature. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Available at: [Link]
-
PubMed. (n.d.). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Available at: [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]
-
National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. svedbergopen.com [svedbergopen.com]
The 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold: A Privileged Core for Diverse Pharmacological Mechanisms
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine nucleus represents a "privileged scaffold" in medicinal chemistry, a core chemical structure that is capable of providing ligands for a diverse array of biological targets. While the specific mechanism of action for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not yet publicly delineated, an examination of the broader class of molecules sharing this core reveals a remarkable versatility in therapeutic targeting. This guide will provide an in-depth exploration of the known mechanisms of action for derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine and the parent 1,6-naphthyridine scaffolds, offering a foundational understanding for the investigation of novel analogues.
Known Mechanisms of Action of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold
Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism
A prominent therapeutic application of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is in the development of inverse agonists for the Retinoid-Related Orphan Receptor γt (RORγt). RORγt is a master transcriptional regulator that is essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key players in the inflammatory response and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis.[1][2][3]
Mechanism of Action:
RORγt inverse agonists bind to the receptor and stabilize it in an inactive conformation.[3] This prevents the recruitment of coactivators and promotes the binding of corepressors, thereby repressing the transcription of RORγt target genes.[4] Key among these target genes are those encoding for the pro-inflammatory cytokines IL-17A, IL-17F, and IL-22.[1][2][5] By inhibiting the production of these cytokines, RORγt inverse agonists can effectively dampen the inflammatory cascade driven by Th17 cells.[3]
A notable example is TAK-828F , a potent and selective RORγt inverse agonist built upon the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[2][6][7][8] TAK-828F has been shown to inhibit IL-17 production in both mouse and human cells and has demonstrated efficacy in preclinical models of colitis.[2][8]
Experimental Protocol: In Vitro Antiviral Assay
-
Objective: To determine the efficacy of a test compound in inhibiting HIV-1 replication in cell culture.
-
Materials: HIV-1 permissive cell line (e.g., MT-4 cells), HIV-1 viral stock, test compound, cell culture medium, and reagents for quantifying viral replication (e.g., p24 ELISA kit).
-
Procedure:
-
Seed the permissive cells in a multi-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time that allows for multiple rounds of viral replication.
-
Quantify the extent of viral replication in the culture supernatant by measuring the amount of p24 antigen.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (EC50) is calculated.
Known Mechanisms of Action of the 1,6-Naphthyridine Scaffold
The broader 1,6-naphthyridine scaffold has been investigated for a range of therapeutic targets.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Substituted 1,6-naphthyridines have been identified as inhibitors of Cyclin-Dependent Kinase 5 (CDK5). [9][10]Aberrant CDK5 activity has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases such as diabetic nephropathy. [10][11][12] Mechanism of Action:
In the context of diabetic nephropathy, CDK5 has been shown to promote renal tubulointerstitial fibrosis by activating the ERK1/2/PPARγ pathway, which leads to epithelial-to-mesenchymal transition (EMT). [11]Inhibition of CDK5 can attenuate this fibrotic process and improve renal function. [11]Furthermore, CDK5 inhibitors have been shown to protect renal tubular cells from ischemia-induced death. [13]In podocytes, CDK5 plays a protective, anti-apoptotic role during glomerular disease. [12]TFP5, a peptide inhibitor of CDK5, has been shown to protect against hyperglycemia-induced kidney injuries in a mouse model of diabetic nephropathy. [14]
Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition
Certain 8-hydroxy-1,6-naphthyridine-7-carboxamides have demonstrated potent activity as inhibitors of the human cytomegalogram (HCMV) pUL89 endonuclease. [15]HCMV is a significant pathogen in immunocompromised individuals. [16]The pUL89 endonuclease is a key component of the viral terminase complex, which is responsible for cleaving and packaging the viral genome into new virions. [17][18] Mechanism of Action:
These 1,6-naphthyridine derivatives are believed to act as metal-chelating compounds. [19][20]The active site of the pUL89 endonuclease contains divalent metal ions (e.g., Mn2+) that are essential for its catalytic activity. [19]The inhibitors chelate these metal ions, thereby inactivating the enzyme and preventing the cleavage of the viral DNA, which is a critical step in the viral replication cycle. [17][18][19]This mechanism of action is distinct from currently approved anti-HCMV drugs, making these compounds promising candidates for overcoming drug resistance. [21][22]
Potential Influence of the 3-Nitro Substitution
The introduction of a nitro (-NO2) group at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold would significantly alter its electronic properties. The nitro group is a strong electron-withdrawing group, which would decrease the electron density of the aromatic ring system. This could have several potential consequences for the molecule's biological activity:
-
Altered Binding Affinity: The change in electron distribution could either enhance or diminish the binding affinity of the molecule to its target protein by affecting hydrogen bonding, π-π stacking, or other non-covalent interactions.
-
Modified Metabolism: The presence of a nitro group can influence the metabolic stability of the compound. It may be susceptible to reduction by nitroreductases, which could lead to the formation of reactive metabolites.
-
Novel Target Engagement: The unique electronic and steric properties conferred by the nitro group might enable the molecule to interact with entirely new biological targets that are not engaged by the parent scaffold.
Without experimental data, the precise impact of the 3-nitro substitution remains speculative. However, it is a common strategy in medicinal chemistry to use such substitutions to explore the structure-activity relationship and to optimize the pharmacological profile of a lead compound.
Quantitative Data Summary
| Compound/Class | Target | Assay Type | IC50/EC50 | Reference |
| TAK-828F | RORγt | Binding Assay | 1.9 nM | [6] |
| TAK-828F | RORγt | Reporter Gene Assay | 6.1 nM | [6] |
| 8-hydroxy-1,6-naphthyridines | HIV-1 Integrase | Strand Transfer Assay | 10 nM | [23] |
| 8-hydroxy-1,6-naphthyridines | HIV-1 (in cells) | Antiviral Assay | 0.39 µM | [23] |
| 8-hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89-C | Endonuclease Assay | Single-digit µM | [15] |
| 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivative | FGFR-1 Tyrosine Kinase | Kinase Assay | 31 nM | [24] |
| 1H-imidazo[4,5-h]n[1][9]aphthyridin-2(3H)-one derivative | c-Met Kinase | Kinase Assay | 2.6 µM | [25] |
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine and 1,6-naphthyridine scaffolds are privileged structures that have given rise to potent and selective modulators of diverse biological targets, including RORγt, HIV-1 integrase, CDK5, and viral endonucleases. The specific mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride will require dedicated experimental investigation. However, the rich pharmacology of its parent scaffolds provides a strong foundation for hypothesizing potential biological activities and for designing the experimental workflows necessary to elucidate its precise molecular mechanism. The addition of the 3-nitro group represents a key chemical modification that could unlock novel therapeutic potential for this versatile chemical class.
References
-
RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLOS One. Available at: [Link]
-
An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule. PMC. Available at: [Link]
-
CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway. PMC. Available at: [Link]
-
Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. PubMed. Available at: [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications. Available at: [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Goldfinch Bio, Inc. Available at: [Link]
-
Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage. PMC. Available at: [Link]
-
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. PubMed. Available at: [Link]
-
8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]
-
Role of CDK5/cyclin complexes in ischemia-induced death and survival of renal tubular cells. American Journal of Physiology-Renal Physiology. Available at: [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Available at: [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h]n[1][9]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
-
Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution. PLOS ONE. Available at: [Link]
-
Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist. Karger Publishers. Available at: [Link]
-
Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. PNAS. Available at: [Link]
-
Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Publications. Available at: [Link]
-
Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. PMC. Available at: [Link]
-
The Atypical Cyclin-Dependent Kinase 5 (Cdk5) Guards Podocytes from Apoptosis in Glomerular Disease While Being Dispensable for Podocyte Development. MDPI. Available at: [Link]
-
6ncj - Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. RCSB PDB. Available at: [Link]
-
3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. PubMed. Available at: [Link]
-
Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model. PubMed. Available at: [Link]
-
Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. Available at: [Link]
-
The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. mBio. Available at: [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors. Cambridge Core. Available at: [Link]
-
CDK5 – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega. Available at: [Link]
-
Discovery and Optimization of Highly Selective Inhibitors of CDK5. Journal of Medicinal Chemistry. Available at: [Link]
-
TFP5-Mediated CDK5 Activity Inhibition Improves Diabetic Nephropathy via NGF/Sirt1 Regulating Axis. PMC. Available at: [Link]
-
Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds. PubMed. Available at: [Link]
-
Design and synthesis of 8-hydroxy-n[1][9]aphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. Available at: [Link]
-
Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. PubMed. Available at: [Link]
-
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. PMC. Available at: [Link]
-
Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC. Available at: [Link]
-
Non-Nucleoside Reverse Transcriptase Inhibitors Join Forces with Integrase Inhibitors to Combat HIV. MDPI. Available at: [Link]
-
Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Available at: [Link]
-
Eight flavonoids and their potential as inhibitors of human cytomegalovirus replication. ScienceDirect. Available at: [Link]
Sources
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 2. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are RORγt inverse agonists and how do they work? [synapse.patsnap.com]
- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karger.com [karger.com]
- 8. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of CDK5/cyclin complexes in ischemia-induced death and survival of renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFP5-Mediated CDK5 Activity Inhibition Improves Diabetic Nephropathy via NGF/Sirt1 Regulating Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Eight flavonoids and their potential as inhibitors of human cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is strategically designed in three key stages: the construction of the core 5,6,7,8-tetrahydro-1,6-naphthyridine ring system via a Pictet-Spengler reaction, followed by a regioselective nitration on the electron-deficient pyridine ring, and concluding with the formation of the dihydrochloride salt. This document offers detailed experimental protocols, mechanistic insights, and practical considerations to enable researchers and drug development professionals to successfully synthesize this target compound.
Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold
Naphthyridines, also known as pyridopyridines, are a class of diazanaphthalene heterocyclic compounds composed of two fused pyridine rings.[1] The 1,6-naphthyridine isomer is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core imparts a three-dimensional character to the otherwise planar naphthyridine system, which can be advantageous for achieving specific interactions with biological targets. The introduction of a nitro group at the 3-position further functionalizes the molecule, providing a handle for subsequent chemical modifications and serving as a key pharmacophore in its own right.
This guide will delineate a logical and experimentally validated approach to the synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine as its dihydrochloride salt, a form often preferred for its improved solubility and stability.
Overall Synthetic Strategy
The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is approached through a three-stage process. The first stage involves the construction of the foundational 5,6,7,8-tetrahydro-1,6-naphthyridine ring system. Subsequently, the critical nitration step is performed, followed by the final salt formation.
Caption: Overall three-stage synthetic workflow.
Stage 1: Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core
The construction of the tetrahydronaphthyridine scaffold is efficiently achieved through the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound in the presence of an acid catalyst.[3]
Mechanistic Rationale
The Pictet-Spengler reaction, in this context, utilizes 4-(2-aminoethyl)pyridine as the β-arylethylamine precursor and formaldehyde as the carbonyl component. The reaction is initiated by the formation of a Schiff base (iminium ion) between the primary amine of 4-(2-aminoethyl)pyridine and formaldehyde under acidic conditions. The electron-rich pyridine ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the desired tetrahydropyridine ring.
Sources
Navigating the Stability Landscape of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Stability in Drug Development
In the intricate journey of drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability. An unstable compound can lead to a cascade of challenges, from diminished efficacy and the formation of toxic degradants to shortened shelf life and complex manufacturing processes. This guide provides a comprehensive technical overview of the stability considerations for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. While specific public-domain data on this exact molecule is nascent, this document synthesizes established principles from the stability of analogous nitroaromatic and tetrahydronaphthyridine scaffolds to provide a robust framework for its evaluation.
Naphthyridines, as a class of nitrogen-containing heterocyclic compounds, exhibit a wide spectrum of pharmacological activities, including antimicrobial properties.[1] The introduction of a nitro group and a tetrahydro-scaffold introduces unique chemical functionalities that govern the molecule's reactivity and, consequently, its stability profile. Understanding these nuances is paramount for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this and related compounds.
Molecular Architecture and Inherent Reactivity
The chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride dictates its stability. The molecule comprises a tetrahydronaphthyridine core, which is a partially saturated bicyclic system containing two nitrogen atoms.[2] Key features influencing its stability include:
-
The Nitro Group (-NO2): This strong electron-withdrawing group significantly impacts the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack.[3] Furthermore, the nitro group itself can undergo reduction to form various intermediates, such as nitroso and hydroxylamine species, which can be highly reactive.[3][4]
-
The Tetrahydropyridine Ring: The saturated portion of the naphthyridine scaffold is prone to oxidation (dehydrogenation) to form the corresponding aromatic naphthyridine.[5] This process can be influenced by temperature, oxidizing agents, and light.
-
The Dihydrochloride Salt Form: The presence of two hydrochloride salts enhances the aqueous solubility of the molecule. However, it also creates an acidic environment in solution, which can influence hydrolysis and other pH-dependent degradation pathways.
Potential Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7] Based on the structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, several degradation pathways can be anticipated under stress conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. The stability of the title compound should be evaluated across a range of pH values (typically pH 1 to 9) at elevated temperatures. While the core naphthyridine ring is generally stable to hydrolysis, specific functionalities could be susceptible.
Oxidative Degradation
The tetrahydropyridine ring is a likely site for oxidative degradation.[5] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress. The expected degradation product would be the corresponding 3-Nitro-1,6-naphthyridine.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be photoreactive. The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.[8]
Thermal Degradation
Elevated temperatures can accelerate various degradation reactions. Solid-state thermal degradation studies can reveal instabilities that may not be apparent in solution.
The following diagram illustrates the potential primary degradation pathways for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.
Caption: Potential degradation pathways of the parent molecule.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[9]
Development of a Stability-Indicating HPLC Method
The primary goal is to develop a method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[9]
Experimental Protocol: HPLC Method Development
-
Column Selection: A reversed-phase C18 column is a good starting point due to its versatility.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detector Selection: A UV detector is commonly used. The detection wavelength should be chosen at the absorbance maximum of the parent compound to ensure high sensitivity.[10] A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.
-
Forced Degradation Sample Analysis: Samples from forced degradation studies are injected to challenge the method's specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other.
Characterization of Degradation Products
Once degradation products are detected, their structures must be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns of the degradants.[9][10]
Experimental Workflow: Degradant Identification
Caption: Workflow for the identification of degradation products.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling recommendations are prudent for preserving the integrity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, controlled environment. | To minimize thermal degradation and potential oxidative dehydrogenation. |
| Light | Protect from light. | To prevent photolytic degradation, a common pathway for nitroaromatic compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of the solid. | To minimize oxidation of the tetrahydropyridine ring. |
| pH of Solutions | Prepare solutions in buffered systems, avoiding strongly acidic or basic conditions unless required for a specific application. | To control hydrolytic degradation. |
Conclusion: A Proactive Approach to Stability
A thorough understanding of the stability of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not merely a regulatory requirement but a scientific necessity for successful drug development.[7] By proactively investigating its degradation pathways and establishing robust analytical methods, researchers can de-risk their development programs, ensure patient safety, and accelerate the journey from the laboratory to the clinic. The principles and methodologies outlined in this guide provide a comprehensive framework for this critical endeavor, empowering scientists to make informed decisions and ultimately unlock the full therapeutic potential of this promising molecule.
References
-
Kubota, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11347–11357. [Link]
-
Borrell, J. I., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(1), 135. [Link]
-
Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(1), 1-18. [Link]
-
Gómez-García, M., et al. (2011). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 16(8), 6443-6454. [Link]
-
Nowak, M., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 26(24), 7593. [Link]
-
Reddy, G. N., et al. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 7(1), 868-874. [Link]
-
Armarego, W. L. F. (1965). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society (Resumed), 2778-2788. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Rani, M., et al. (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
-
Grover, P., et al. (2022). Development and Validation of a Stability-indicating Method for Neostigmine Bromide: Separation, Identification and Characterization of Degradation Product. Indian Journal of Pharmaceutical Education and Research, 56(4), 1136-1145. [Link]
-
Bansal, R., & Kumar, S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(1), 38038-38042. [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
-
Hawari, J., et al. (2004). Biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) by Phanerochaete chrysosporium: new insight into the degradation pathway. Environmental Science & Technology, 38(18), 4985-4991. [Link]
-
Kumar, V. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4641-4647. [Link]
-
Shaikh, S., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428. [Link]
-
de Souza, M. V. N. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3609. [Link]
-
Williams, D. E., & Nélieu, S. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(5), 415-439. [Link]
-
Mączka, W., et al. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Critical Reviews in Biotechnology, 34(1), 58-71. [Link]
-
Domínguez, Z., et al. (2001). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Journal of Combinatorial Chemistry, 3(3), 292-300. [Link]
-
Singh, R., & Kumar, R. (2013). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Research on Chemical Intermediates, 39(7), 3037-3047. [Link]
- Paquette, L. A. (Ed.). (2001). Handbook of Reagents for Organic Synthesis: Reagents for High-Throughput Solid-Phase and Solution-Phase Organic Synthesis. John Wiley & Sons.
- Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918.
Sources
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sepscience.com [sepscience.com]
- 10. ijper.org [ijper.org]
An In-Depth Technical Guide to 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the privileged heterocyclic structures, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has emerged as a versatile and promising framework. Its unique three-dimensional architecture and strategic placement of nitrogen atoms offer a rich canvas for chemical exploration and biological targeting. This technical guide focuses on a specific, yet significant, derivative: 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride. The introduction of a nitro group, a powerful electron-withdrawing moiety, profoundly influences the electronic and steric properties of the parent scaffold, opening new avenues for drug design and development. This document aims to provide a comprehensive overview of this compound, from its fundamental molecular characteristics to its synthesis, potential applications, and the underlying scientific principles that guide its utility in research and pharmaceutical development.
Section 1: Core Molecular Profile
Chemical Identity and Molecular Weight
The foundational step in understanding any chemical entity is to establish its precise molecular identity and properties. 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, in its free base form, is characterized by the molecular formula C₈H₉N₃O₂ .
The molecular weight of the free base is calculated to be 179.18 g/mol .
For practical applications in research and development, this compound is often prepared and utilized as its hydrochloride salt to enhance solubility and stability. The monohydrochloride salt, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, has a reported molecular weight of 215.64 g/mol and is identified by the CAS Number 1354542-05-4 .[1]
The fully protonated dihydrochloride salt, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride , is the primary subject of this guide. Its molecular formula is C₈H₁₁Cl₂N₃O₂ , and the calculated molecular weight is 252.10 g/mol .
| Form | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Free Base | C₈H₉N₃O₂ | 179.18 | Not specified |
| Monohydrochloride | C₈H₁₀ClN₃O₂ | 215.64 | 1354542-05-4[1] |
| Dihydrochloride | C₈H₁₁Cl₂N₃O₂ | 252.10 | Not specified |
Structural Elucidation
The chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine reveals a bicyclic system where a pyridine ring is fused with a tetrahydropyridine ring. The nitro group is substituted at the 3-position of the aromatic pyridine ring.
Caption: Chemical structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine.
Section 2: Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Strategy
A plausible synthetic route would involve the initial construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core, followed by a regioselective nitration.
Caption: Retrosynthetic approach for the target compound.
Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
The synthesis of the core scaffold has been approached through various methods, with the Pictet-Spengler reaction being a notable example. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a pyridinylethylamine derivative can be reacted with a glyoxylate polymer to yield the desired bicyclic system.[2]
Experimental Protocol: Pictet-Spengler Cyclization (Illustrative)
-
Preparation of the Pyridinylethylamine Precursor: A suitable 2-substituted-pyridinylethylamine is synthesized. For instance, starting from 2-methoxy-6-methylpyridine, a series of reactions including metalation, nucleophilic addition to paraformaldehyde, amination under Mitsunobu conditions, and deprotection can yield the necessary pyridinylethylamine.[2]
-
Cyclization: The pyridinylethylamine derivative is then reacted with an ethyl glyoxylate polymer. This electrophilic cyclization, typically acid-catalyzed, leads to the formation of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system.[2]
-
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization to yield the pure 5,6,7,8-tetrahydro-1,6-naphthyridine, often isolated as its hydrochloride salt.[2]
Nitration of the Scaffold
The introduction of the nitro group at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine is a critical step. The pyridine ring is generally deactivated towards electrophilic aromatic substitution; however, the reaction can be achieved under forcing conditions. The position of nitration will be directed by the existing ring structure.
Experimental Protocol: Electrophilic Nitration (Proposed)
-
Reaction Setup: The 5,6,7,8-tetrahydro-1,6-naphthyridine is dissolved in a strong acid, typically concentrated sulfuric acid, in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Nitrating Agent: A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Purification: The crude 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Formation of the Dihydrochloride Salt
To obtain the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and a solution of hydrochloric acid in the same solvent or gaseous hydrogen chloride is added until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the position of the nitro group. The aromatic protons would show characteristic shifts due to the electron-withdrawing nature of the nitro group.
-
Infrared (IR) Spectroscopy: The presence of the nitro group would be indicated by strong asymmetric and symmetric stretching bands typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing an accurate mass of the molecular ion.
-
Purity Analysis: HPLC is a crucial technique to determine the purity of the final compound.
Section 3: Reactivity and Biological Significance
Chemical Reactivity
The presence of the nitro group at the 3-position significantly influences the reactivity of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the nitro group or other leaving groups at ortho and para positions.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is of great synthetic utility, as the resulting 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine can serve as a versatile intermediate for further functionalization, such as in the synthesis of amides, ureas, and sulfonamides.
Caption: Key reactivity of the nitro group in the scaffold.
Biological Rationale and Potential Applications
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. The introduction of a nitro group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.
-
Modulation of Physicochemical Properties: The nitro group can influence properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be considered a bioisostere of tetrahydroquinoline and tetrahydroisoquinoline, which are common motifs in many pharmaceuticals. The introduction of nitrogen atoms can improve solubility and metabolic stability.
-
Therapeutic Potential: Derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have shown promise in various therapeutic areas:
-
RORγt Inverse Agonists: The scaffold is a key component of potent and selective inverse agonists of the Retinoid-related orphan receptor γt (RORγt), which are being investigated for the treatment of autoimmune diseases.[2]
-
Antituberculosis Agents: Libraries based on this scaffold have yielded lead compounds with activity against Mycobacterium tuberculosis.
-
While the specific biological activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has not been extensively reported, the presence of the nitro group suggests several possibilities. Nitroaromatic compounds are known to exhibit a range of biological effects, and in some cases, the nitro group itself can be a pharmacophore, often through bioreductive activation in hypoxic environments, a characteristic exploited in the development of hypoxia-activated prodrugs for cancer therapy.
Section 4: Conclusion and Future Directions
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride represents a synthetically accessible and functionally rich molecule with considerable potential in drug discovery and development. Its core scaffold has already demonstrated its value in targeting challenging biological pathways. The strategic incorporation of a nitro group provides a handle for further chemical diversification and may impart unique biological activities.
Future research in this area should focus on:
-
Development of a robust and scalable synthesis for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.
-
Comprehensive characterization of the compound to establish a definitive analytical profile.
-
Systematic biological screening to explore its potential in various therapeutic areas, including oncology, immunology, and infectious diseases.
-
Structure-activity relationship (SAR) studies of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
The exploration of this and related compounds will undoubtedly contribute to the expanding arsenal of molecular tools available to medicinal chemists in their quest for novel and effective therapies.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link][2]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffolds: Application Notes and Protocols
Introduction: The Significance of Chiral Tetrahydro-1,6-Naphthyridines
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold embedded in a variety of biologically active molecules and natural products.[1][2] Its rigid, three-dimensional structure makes it an attractive framework for the design of novel therapeutics. Specifically, derivatives of this scaffold have shown potent and selective activity in modulating key biological targets. A prominent example is TAK-828F, an inverse agonist of the Retinoid-related orphan receptor γt (RORγt), which is a critical regulator of Th17 cell differentiation and has implications for treating autoimmune diseases like psoriasis and inflammatory bowel disease.[3][4]
The pharmacological activity of these molecules is often critically dependent on their stereochemistry. The ability to control the absolute configuration of the stereocenter within the tetrahydropyridine ring is therefore paramount for developing effective and safe drug candidates. However, the enantioselective synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system has been historically underdeveloped, presenting a significant challenge for medicinal and process chemists.[5]
This guide provides a detailed overview of cutting-edge, field-proven strategies for the asymmetric synthesis of this important scaffold. We will delve into the mechanistic underpinnings of three primary catalytic approaches—transition-metal catalysis, organocatalysis, and biocatalysis—offering detailed protocols and expert insights to empower researchers in drug discovery and development.
Retrosynthetic Strategy: The Dihydronaphthyridine Precursor
A convergent and highly effective strategy for accessing the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. This approach isolates the stereochemistry-defining step to the final ring-forming reduction, allowing for flexibility in the synthesis of the planar precursor.
Caption: General retrosynthetic analysis for the target scaffold.
Part 1: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation
This approach represents the first and most established method for the highly enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.[6] The key transformation is an asymmetric transfer hydrogenation (ATH) of the cyclic C=N bond of the dihydronaphthyridine precursor, catalyzed by a chiral Ruthenium complex.
Mechanistic Rationale and Catalyst System
The most successful catalysts for this transformation are Noyori-type Ruthenium(II) complexes, which feature an η⁶-arene ligand and a chiral N-sulfonated 1,2-diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[7][8] The reaction proceeds via an outer-sphere mechanism.
Causality of Experimental Choices:
-
Catalyst: The Ru(II) center, in conjunction with the chiral diamine ligand, forms a chiral metal hydride species upon reaction with a hydrogen donor. The N-H proton on the ligand plays a crucial role in the hydrogen transfer step, participating in a six-membered transition state.[7]
-
Hydrogen Source: A mixture of formic acid and triethylamine (HCOOH/Et₃N) is a commonly used hydrogen donor. This azeotropic mixture serves as a convenient and effective source of the hydride for the catalyst regeneration cycle.
-
Ligand: The C₂-symmetric chiral diamine ligand creates a well-defined chiral environment around the metal center. The bulky phenyl groups and the tosyl group help to orient the incoming substrate, leading to high stereoselectivity.
Caption: Simplified catalytic cycle for Ru-catalyzed ATH.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is adapted from the synthesis of a key intermediate for TAK-828F.[6]
Materials:
-
5,7-Dihydro-1,6-naphthyridine derivative (1.0 equiv)
-
[RuCl₂(p-cymene)]₂ (0.0025 equiv)
-
(S,S)-TsDPEN (0.0055 equiv)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
2-Propanol (IPA)
-
Toluene
Procedure:
-
Catalyst Pre-formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN. Add degassed toluene and stir the mixture at 80 °C for 1 hour. A clear, orange-to-red solution should form.
-
Reaction Setup: Cool the catalyst solution to room temperature. Add the 5,7-dihydro-1,6-naphthyridine substrate.
-
Hydrogenation: Prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by HPLC or TLC. The reaction typically proceeds to completion within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched 5,6,7,8-tetrahydro-1,6-naphthyridine.
Data and Performance
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 7-Aryl-5,7-dihydro-1,6-naphthyridine | 0.5 (Ru-complex) | 40 | 15 | 95 | >99 | [6] |
| 7-Alkyl-5,7-dihydro-1,6-naphthyridine | 1.0 (Ru-complex) | 50 | 24 | 91 | 98 | [3] |
Part 2: Organocatalytic Asymmetric Transfer Hydrogenation
Organocatalysis offers a metal-free alternative for asymmetric reductions. For the tetrahydronaphthyridine scaffold, a promising strategy involves the use of a chiral Brønsted acid to catalyze the transfer hydrogenation from a Hantzsch ester to the dihydronaphthyridine precursor.[9]
Mechanistic Rationale and Catalyst System
This reaction relies on a dual-activation mechanism by a chiral phosphoric acid (CPA) catalyst.[10][11]
Causality of Experimental Choices:
-
Catalyst: Chiral phosphoric acids, such as those derived from BINOL, act as bifunctional catalysts. The acidic proton activates the imine by protonation, making it more electrophilic. Simultaneously, the phosphate anion interacts with the Hantzsch ester, facilitating the hydride transfer.[9] The chiral backbone of the CPA creates a confined space, dictating the facial selectivity of the hydride attack.
-
Hydride Source: Hantzsch esters (e.g., diethyl or di-tert-butyl Hantzsch ester) are stable, easy-to-handle dihydropyridine-based hydride donors that mimic the biological cofactor NADH.[12]
-
Solvent: Non-polar solvents like toluene or dichloromethane are typically used to promote the hydrogen-bonding interactions essential for catalysis.
Caption: CPA-catalyzed activation and hydride transfer.
Experimental Protocol: Organocatalytic Transfer Hydrogenation
Materials:
-
5,7-Dihydro-1,6-naphthyridine derivative (1.0 equiv)
-
Chiral Phosphoric Acid (e.g., TRIP catalyst) (0.05 - 0.10 equiv)
-
Hantzsch Ester (e.g., Di-tert-butyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) (1.2 equiv)
-
Toluene or Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: To a flame-dried flask containing activated 4 Å molecular sieves, add the 5,7-dihydro-1,6-naphthyridine substrate, the chiral phosphoric acid catalyst, and the Hantzsch ester.
-
Solvent Addition: Add anhydrous toluene under an inert atmosphere.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C). Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be directly purified by flash column chromatography on silica gel. The oxidized Hantzsch ester (a pyridine derivative) is typically more polar and can be easily separated from the desired tetrahydro-1,6-naphthyridine product.
Anticipated Performance and Considerations
While this specific reaction on a dihydronaphthyridine is projective, excellent results have been achieved on analogous substrates like quinolines and benzoxazines.[9]
-
Expected Yield: 70-95%
-
Expected Enantioselectivity: 85-98% ee
-
Key Consideration: The substrate scope must be evaluated. The electronic nature of substituents on the dihydronaphthyridine ring can influence reactivity and selectivity. Catalyst screening may be necessary to identify the optimal CPA for a given substrate.
Part 3: Biocatalytic Asymmetric Reduction (Imine Reductases)
Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical methods. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of C=N bonds with exceptional selectivity, operating in aqueous media under mild conditions.[6][13]
Mechanistic Rationale and Enzyme System
IREDs are NADPH-dependent oxidoreductases. The enzyme's active site binds both the imine substrate and the NADPH cofactor in a specific orientation, enabling a highly stereoselective hydride transfer from the cofactor to the imine carbon.
Causality of Experimental Choices:
-
Enzyme: A specific imine reductase is required. Since enzyme activity is highly substrate-dependent, a screening of a panel of IREDs is the critical first step to identify a "hit" enzyme that accepts the dihydronaphthyridine and provides high enantioselectivity.[14] Both (R)- and (S)-selective IREDs are available, allowing access to either enantiomer of the product.
-
Cofactor Recycling System: IREDs require a stoichiometric amount of the expensive cofactor NADPH. To make the process economically viable, a cofactor recycling system is essential. A common system uses glucose dehydrogenase (GDH) and glucose, which converts NADP⁺ back to NADPH.
-
Reaction Medium: The reaction is typically run in an aqueous buffer (e.g., potassium phosphate buffer, pH 7-8) at or near room temperature. A co-solvent like DMSO or isopropanol may be needed to improve substrate solubility.
Caption: IRED-catalyzed reduction with GDH cofactor recycling.
General Protocol: Biocatalytic Reduction Screening
Materials:
-
Lyophilized IRED enzyme panel
-
Dihydronaphthyridine substrate stock solution (e.g., in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NADP⁺ sodium salt
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
96-well microtiter plates
Procedure:
-
Reagent Preparation: Prepare a master mix in the phosphate buffer containing NADP⁺, D-glucose, and GDH.
-
Enzyme Reconstitution: Reconstitute the lyophilized IREDs in each well of the microtiter plate with a small amount of buffer.
-
Reaction Initiation: Add the master mix to each well, followed by the substrate stock solution to initiate the reactions. Final substrate concentrations are typically in the 1-10 mM range for screening.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for 24 hours.
-
Quenching and Extraction: Quench the reaction by adding a water-miscible organic solvent like acetonitrile or by basifying with NaOH and extracting with an organic solvent like ethyl acetate.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by chiral HPLC or GC to determine conversion and enantiomeric excess.
Scalability and Optimization
Once a hit enzyme is identified, the reaction can be scaled up. Optimization may involve adjusting pH, co-solvent percentage, substrate loading, and enzyme loading to maximize space-time yield. Biocatalytic reductions are highly scalable and have been implemented on an industrial scale for the synthesis of pharmaceutical intermediates.[1]
Conclusion and Outlook
The asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds, once a formidable challenge, is now accessible through a variety of powerful catalytic methods.
-
Transition-metal catalysis with Ruthenium-diamine complexes stands as the most validated and highly efficient method, delivering exceptional enantioselectivity.[6]
-
Organocatalysis using chiral phosphoric acids presents a compelling metal-free alternative, with high potential for success based on analogous transformations.[9]
-
Biocatalysis via imine reductases offers the "greenest" and often most selective route, contingent on a successful enzyme screening campaign.[6][15]
The choice of method will depend on factors such as scale, cost, available equipment, and the specific substrate. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate the synthesis of these valuable chiral building blocks, accelerating the discovery and development of next-generation therapeutics.
References
-
Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
-
Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]
-
Ishii, T., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
-
Hussain, S., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4987. [Link]
-
Ouellet, S. G., et al. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32–33. [Link]
-
Alcaide, B., & Almendros, P. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]
-
The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. (2023). ResearchGate. [Link]
-
Shan, D., et al. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry. [Link]
-
Václavík, J., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry, 10(5), 1759-1771. [Link]
-
Abdur-Rashid, K., et al. (2005). A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. Journal of the American Chemical Society, 127(39), 13482–13483. [Link]
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]
-
Geng, H., et al. (2017). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 13, 2623–2643. [Link]
-
Liu, W., et al. (2017). Enantioselective Synthesis of 1-Aryl-Substituted Tetrahydroisoquinolines Employing Imine Reductase. ACS Catalysis, 7(10), 6644–6648. [Link]
-
Rueping, M., et al. (2011). Asymmetric organocatalytic transfer hydrogenation of imines. Catalysis Science & Technology, 1(8), 1372-1380. [Link]
-
Gotor-Fernández, V., et al. (2023). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem, 16(21), e202301243. [Link]
Sources
- 1. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric organocatalytic reductions mediated by dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 15. Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallography of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
Introduction: Unveiling the Three-Dimensional Architecture of a Privileged Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant pharmacophore in modern drug discovery, forming the structural basis for a variety of therapeutic agents, including potent HIV-1 integrase allosteric site inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, determinable by single-crystal X-ray diffraction (SC-XRD), is paramount for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property protection.[3] This guide provides a comprehensive overview of the crystallographic workflow for 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, from sample preparation to structural analysis, grounded in established methodologies and expert insights.
Part 1: The Foundation - Synthesis and Purity for High-Quality Crystals
The journey to a high-resolution crystal structure begins with the synthesis of the target molecule. The quality of the crystal is directly proportional to the purity of the compound. For crystallographic studies, a purity of >95% is highly recommended to minimize defects in the crystal lattice.
A variety of synthetic strategies have been employed to construct the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. These include multi-step sequences involving cyclization reactions, such as the Skraup or Friedländer reactions, and cross-coupling reactions.[4] More contemporary approaches have utilized intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations and asymmetric synthesis to achieve enantiopure products.[1][5]
Protocol 1: Purification of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives for Crystallography
-
Initial Purification: Following synthesis, the crude product should be purified using standard techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC). The choice of eluent will depend on the polarity of the specific derivative.
-
Recrystallization for Purity Enhancement: For compounds that are crystalline solids at room temperature, recrystallization is an excellent final purification step. Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Purity Assessment: The purity of the final compound should be rigorously assessed by multiple analytical techniques. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) should be used to confirm the chemical identity and structural integrity of the molecule.
Part 2: The Art of Crystal Growth - From Solution to Single Crystal
Obtaining diffraction-quality single crystals is often the most challenging step in the crystallographic process. It is an empirical science that requires patience and systematic screening of various conditions.[6] For 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, which are typically small organic molecules, several crystallization techniques are commonly employed.
Key Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.[7][8] The rate of evaporation can be controlled by adjusting the opening of the vessel.[7]
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually decreasing its solubility and inducing crystallization.[9][10][11] This method is particularly useful when only small amounts of the compound are available.[9] The two common setups are hanging drop and sitting drop.[10][11]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The rate of cooling is a critical parameter that influences crystal quality.
Protocol 2: Crystallization Screening by Vapor Diffusion (Sitting Drop)
-
Prepare the Reservoir: In the outer well of a crystallization plate, add 500 µL of a precipitant solution. Common precipitants for organic molecules include heptane, hexane, and diethyl ether.
-
Prepare the Drop: In the inner, sitting drop well, place 1-2 µL of a concentrated solution of the purified 5,6,7,8-tetrahydro-1,6-naphthyridine derivative (typically 5-20 mg/mL in a suitable solvent like methanol, ethanol, or ethyl acetate).
-
Equilibrate: Seal the well and allow the system to equilibrate at a constant temperature. The precipitant vapor will slowly diffuse into the drop, inducing crystallization.
-
Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Part 3: The Experiment - Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer. This instrument bombards the crystal with a focused beam of X-rays and records the resulting diffraction pattern.
Workflow for X-ray Data Collection and Processing
The process of collecting and analyzing X-ray diffraction data can be broken down into several key stages.[12][13][14]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. Slow Evaporation Method [people.chem.umass.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. unifr.ch [unifr.ch]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. portlandpress.com [portlandpress.com]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Application and Protocol for the NMR Spectroscopic Analysis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. This document provides an in-depth analysis of the theoretical basis for the expected ¹H and ¹³C NMR spectra, step-by-step protocols for sample preparation and instrument setup, and a guide to spectral interpretation using one-dimensional and two-dimensional NMR techniques. This application note is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with this or structurally related heterocyclic compounds.
Introduction: The Significance of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] The introduction of a nitro group at the 3-position significantly alters the electronic properties of the aromatic ring, potentially influencing the compound's pharmacological profile. As a dihydrochloride salt, the molecule's solubility and stability in polar solvents are enhanced, which is a common strategy in drug development.
Precise structural confirmation and purity assessment are paramount in the development of novel pharmaceutical agents. NMR spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution. This guide provides a detailed framework for obtaining and interpreting high-quality NMR data for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.
Foundational NMR Principles for the Analysis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
A thorough understanding of the structural features of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is essential for predicting and interpreting its NMR spectra. The key features influencing the chemical shifts and coupling constants are:
-
The Aromatic Pyridine Ring: The pyridine ring possesses a unique electronic environment. The nitrogen atom is electron-withdrawing, which generally deshields the adjacent (α) and para (γ) protons and carbons.
-
The Electron-Withdrawing Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group, which will further deshield the protons and carbons on the aromatic ring, particularly those in the ortho and para positions relative to the nitro group.
-
The Saturated Tetrahydropyridine Ring: The protons on this ring will exhibit chemical shifts and coupling patterns typical of aliphatic cyclic amines.
-
Dihydrochloride Salt Form: Both nitrogen atoms in the 1,6-naphthyridine core are expected to be protonated. This positive charge will cause a significant downfield shift (deshielding) of all protons, especially those on the carbons directly attached to the nitrogen atoms (α-protons).
-
Spin-Spin Coupling: The connectivity of the protons can be determined by analyzing the splitting patterns (multiplicities) and the magnitude of the coupling constants (J-values).
Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of publicly available experimental NMR data for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, the following tables provide predicted chemical shifts and coupling constants. These predictions are based on the analysis of structurally similar compounds, including 1,6-naphthyridine, 3-nitropyridine, and protonated pyridine derivatives, as well as established substituent effects.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~9.2 - 9.5 | d | J ≈ 2.0 Hz |
| H-4 | ~8.8 - 9.1 | d | J ≈ 2.0 Hz |
| H-5 | ~3.8 - 4.1 | t | J ≈ 6.0 Hz |
| H-7 | ~4.5 - 4.8 | s (broad) | - |
| H-8 | ~3.5 - 3.8 | t | J ≈ 6.0 Hz |
| N-H | Variable, broad | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4 | ~138 - 142 |
| C-4a | ~125 - 130 |
| C-5 | ~45 - 50 |
| C-7 | ~50 - 55 |
| C-8 | ~25 - 30 |
| C-8a | ~148 - 152 |
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6][7] For 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, the following protocol is recommended:
-
Solvent Selection: Due to the dihydrochloride salt form, the compound is expected to have good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it will solubilize the salt and allow for the observation of exchangeable N-H protons.[8]
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent will be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Weigh the desired amount of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride directly into a clean, dry vial. b. Add the appropriate volume of DMSO-d₆. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter that can degrade spectral quality. e. Cap the NMR tube securely.
NMR Instrument Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for the analysis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. Specific parameters may need to be adjusted based on the instrument and desired experimental outcome.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, or more, depending on the concentration and desired signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
2D NMR Acquisition (COSY and HSQC):
-
Use standard, gradient-selected pulse programs for both COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.
-
Optimize the spectral widths in both dimensions to encompass all relevant signals.
-
The number of increments in the indirect dimension will determine the resolution of the 2D spectrum. A minimum of 256 increments is recommended.
-
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 8.5 - 9.5 ppm): Two doublets are predicted for H-2 and H-4. The strong deshielding is due to the electron-withdrawing nitro group and the protonated nitrogen atoms. The small coupling constant (J ≈ 2.0 Hz) is characteristic of a four-bond coupling (⁴J) in a pyridine ring.
-
Aliphatic Region (δ 3.5 - 5.0 ppm):
-
The protons at C-5 and C-8 are expected to be triplets due to coupling with each other through the saturated ring system (³J).
-
The protons at C-7 are predicted to be a broad singlet due to their proximity to the protonated nitrogen at position 6.
-
-
Exchangeable Protons: The N-H protons will likely appear as a broad singlet at a variable chemical shift, and its intensity will depend on the sample's water content.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (δ 125 - 155 ppm): Four signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen atoms (C-2, C-8a) will be the most deshielded.
-
Aliphatic Carbons (δ 25 - 55 ppm): Three signals are anticipated for the aliphatic carbons of the tetrahydropyridine ring.
2D NMR for Structural Confirmation
2D NMR experiments are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. A cross-peak between the signals for H-5 and H-8 would confirm their connectivity within the saturated ring.
-
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will allow for the definitive assignment of each protonated carbon in the molecule. For example, the proton signal at ~9.2-9.5 ppm will show a correlation to the carbon signal at ~150-155 ppm, confirming the assignment of H-2 and C-2.
Visualization of Workflows
Experimental Workflow
Caption: Logic for signal assignment using 2D NMR correlations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor signal-to-noise | Low sample concentration | Prepare a more concentrated sample. Increase the number of scans. |
| Broad spectral lines | Sample contains solid particles | Re-filter the sample. |
| Poor shimming | Re-shim the instrument. | |
| Missing N-H signals | Exchange with residual water | Use freshly opened, high-purity DMSO-d₆. |
| Complex multiplets | Overlapping signals | Use a higher field NMR spectrometer. Utilize 2D NMR for better resolution. |
Conclusion
This application note provides a comprehensive guide to the NMR spectroscopic analysis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and interpretation guidelines, researchers can confidently characterize this and similar heterocyclic compounds. The use of 2D NMR techniques such as COSY and HSQC is strongly recommended for unambiguous structural elucidation.
References
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). ACS Publications. [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. [Link]
-
3-Nitropyridine | C5H4N2O2 | CID 137630. PubChem. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
-
Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. (2005). PubMed. [Link]
-
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]
-
Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. (2025). Research Square. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). PMC. [Link]
Sources
- 1. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 4. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Welcome to the technical support center for the synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the knowledge to overcome common challenges and significantly improve your synthesis yield.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Nitrated Product
Question: My nitration of 5,6,7,8-tetrahydro-1,6-naphthyridine consistently results in a low yield of the desired 3-nitro product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the nitration of heterocyclic compounds like 5,6,7,8-tetrahydro-1,6-naphthyridine are a common challenge. The primary causes often revolve around suboptimal reaction conditions, leading to incomplete reaction or the formation of side products.
Causality and Solutions:
-
Nitrating Agent and Conditions: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard nitrating agent. However, the ratio and temperature must be precisely controlled.
-
Expert Insight: The pyridine ring system in the naphthyridine core is deactivated towards electrophilic aromatic substitution. Therefore, forcing conditions are necessary, but overly harsh conditions can lead to degradation or the formation of dinitrated or oxidized byproducts. A nitrating mixture of trifluoroacetic anhydride (TFAA) and nitric acid can be a milder and more effective alternative for sensitive heterocyclic substrates.[1][2]
-
Protocol Recommendation: Begin with a 1:1 ratio of concentrated HNO₃ to H₂SO₄ at a temperature of -10 to 0 °C.[3] If yields remain low, consider using a nitrating system of nitric acid in trifluoroacetic anhydride, which can offer higher yields for some heterocycles.[2]
-
-
Reaction Temperature: Temperature control is paramount. Nitration reactions are exothermic, and a runaway reaction can easily occur, leading to a complex mixture of products.
-
Expert Insight: Maintaining a low temperature, typically between -15 and 0 °C, is crucial to control the reaction rate and minimize side reactions.[3] This is especially important for N-heterocycles which can be sensitive to strong acids and high temperatures.
-
Protocol Recommendation: Add the 5,6,7,8-tetrahydro-1,6-naphthyridine substrate slowly to the pre-cooled nitrating mixture while vigorously stirring and monitoring the internal temperature with a low-temperature thermometer.
-
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.
-
Expert Insight: The reaction needs sufficient time for the electrophilic substitution to occur. However, prolonged exposure to the strong acidic and oxidative conditions can lead to product degradation.
-
Protocol Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Start by taking aliquots every 30 minutes to determine the optimal reaction time where the product concentration is maximized and byproduct formation is minimal.
-
Troubleshooting Workflow for Low Nitration Yield
Caption: Troubleshooting workflow for low nitration yield.
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, making purification difficult and lowering the isolated yield. What are these byproducts and how can I prevent their formation?
Answer: The formation of multiple byproducts is often due to over-nitration, oxidation, or other side reactions occurring under the harsh nitration conditions.
Causality and Solutions:
-
Over-Nitration: The naphthyridine ring has multiple positions susceptible to nitration, although the 3-position is generally favored. Harsh conditions can lead to dinitration.
-
Expert Insight: The position of the first nitro group influences the reactivity of the ring towards further substitution. Careful control of stoichiometry is key.
-
Protocol Recommendation: Use a slight excess (1.1 to 1.5 equivalents) of the nitrating agent. Avoid a large excess which will promote dinitration.
-
-
Oxidation: The tetrahydro- portion of the molecule can be susceptible to oxidation under strong oxidizing conditions.
-
Expert Insight: The presence of a saturated ring fused to the aromatic system can present a challenge.
-
Protocol Recommendation: Ensure the reaction is conducted at the recommended low temperatures to minimize oxidative side reactions. The use of milder nitrating agents can also be beneficial.
-
-
N-Oxide Formation: The nitrogen atoms in the naphthyridine ring can be oxidized to N-oxides by nitric acid.[4]
-
Expert Insight: N-oxidation can alter the regioselectivity of the nitration and adds another layer of complexity to the product mixture.
-
Protocol Recommendation: While difficult to completely avoid, maintaining a low temperature and shorter reaction times can help to minimize N-oxide formation.
-
Issue 3: Difficulty in Isolating and Purifying the Dihydrochloride Salt
Question: I am having trouble precipitating the 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride salt, and the final product is often impure. What is the best method for isolation and purification?
Answer: The isolation of the dihydrochloride salt requires careful control of pH and solvent choice to ensure complete precipitation and high purity.
Causality and Solutions:
-
Incomplete Protonation: The product has two basic nitrogen atoms that need to be protonated to form the dihydrochloride salt.
-
Expert Insight: Insufficient addition of hydrochloric acid will result in a mixture of the free base, monohydrochloride, and dihydrochloride salts, leading to poor precipitation and a broad melting point.
-
Protocol Recommendation: After quenching the reaction mixture on ice and basifying to extract the free base into an organic solvent, dry the organic layer. Then, bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., isopropanol, ether) until precipitation is complete. Monitor the pH to ensure it is strongly acidic.
-
-
Solvent Choice: The choice of solvent for precipitation is critical.
-
Expert Insight: The dihydrochloride salt should be insoluble in the chosen solvent to maximize recovery.
-
Protocol Recommendation: Anhydrous isopropanol or diethyl ether are commonly used and effective solvents for precipitating hydrochloride salts of amines. The use of anhydrous solvents is crucial to prevent the product from becoming oily or hygroscopic.
-
-
Purification: If the precipitated salt is still impure, recrystallization is necessary.
-
Expert Insight: The choice of recrystallization solvent system is key to obtaining a highly pure product.
-
Protocol Recommendation: A common solvent system for recrystallizing hydrochloride salts is a mixture of a protic solvent in which the salt has some solubility at elevated temperatures (e.g., ethanol, methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate). For this specific compound, a methanol/diethyl ether or ethanol/ethyl acetate system is a good starting point. Dissolve the crude product in a minimal amount of hot methanol or ethanol and then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Purification Strategy for the Dihydrochloride Salt
Sources
Technical Support Center: Optimization of 1,6-Naphthyridine Synthesis
Introduction: The 1,6-naphthyridine scaffold is a privileged heterocyclic structure integral to numerous pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, often presents significant practical challenges for researchers in medicinal chemistry and drug development. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to streamline your synthetic workflow. We will focus primarily on the widely used Friedländer annulation and related cyclization strategies, addressing common pitfalls from reaction setup to final purification.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identifying and solving the root cause of the issue.
Problem 1: Low or No Product Yield
Question: My Friedländer reaction is providing very low (<20%) or no desired 1,6-naphthyridine product. What are the most critical parameters to investigate?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial.
-
1. Catalyst Choice and Activity: The Friedländer reaction can be catalyzed by either acid or base.[2][3] The choice is highly substrate-dependent.
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄, CF₃SO₃H): Often required for less reactive ketones. However, strong acids at high temperatures can lead to charring and decomposition of starting materials, especially sensitive aminopyridines.[4] If you observe a dark, intractable reaction mixture, consider a milder acid or lower reaction temperature.
-
Base Catalysis (e.g., KOH, Choline Hydroxide, Basic Ionic Liquids): Generally preferred for reactions involving active methylene compounds (e.g., β-ketoesters, 1,3-diketones).[5][6] The base promotes the formation of the key enolate intermediate.[5][7] If your reaction is sluggish, ensure your base is not sterically hindered and is strong enough to deprotonate your methylene compound.
-
Catalyst Loading: Insufficient catalyst will result in a stalled reaction. Conversely, excessive catalyst can promote side reactions. A typical starting point is 10 mol%, but optimization may be required.
-
-
2. Reaction Temperature and Time: Many historical Friedländer protocols call for high temperatures (>150 °C), which can degrade sensitive substrates.[4]
-
Stepwise Temperature Gradient: Consider a stepwise heating approach. First, stir the reactants at a moderate temperature (e.g., 50-80 °C) to facilitate the initial condensation, then increase the temperature to drive the final cyclodehydration.[2][8]
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. An optimal reaction is stopped once the limiting reagent is consumed to prevent product degradation.
-
-
3. Purity of Starting Materials:
-
o-Aminopyridine Aldehyde/Ketone: These compounds can be prone to oxidation or self-condensation. Verify purity by ¹H NMR and ensure the aldehyde/ketone functionality is intact.
-
Active Methylene Compound: Ensure the ketone or ester is free of acidic or basic impurities from its synthesis or purification that could neutralize your catalyst.
-
Solvent: The presence of water can interfere with acid catalysts and hydrolyze intermediates. Unless conducting the reaction in an aqueous system, use anhydrous solvents.[8]
-
-
4. Atmospheric Control: While not always mandatory, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the oxidation of electron-rich aminopyridine starting materials, especially at elevated temperatures.[2]
Problem 2: Significant Side Product Formation
Question: My TLC shows multiple product spots, and purification by column chromatography is yielding mixed fractions. What are the likely side reactions?
Answer: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.
-
1. Lack of Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can proceed via two different enolates, leading to two isomeric naphthyridine products.[7]
-
Solution: Employing a directed synthesis using a pre-formed enolate or a β-ketoester can enforce regioselectivity. Alternatively, some catalyst systems, such as certain basic ionic liquids, have been shown to favor the formation of a single isomer.[7]
-
-
2. Self-Condensation of the Carbonyl Compound: The active methylene compound can undergo self-condensation (e.g., an aldol reaction) under the reaction conditions, consuming starting material and complicating purification.
-
Solution: This is often mitigated by slowly adding the methylene compound to the reaction mixture containing the aminopyridine and catalyst. This keeps the instantaneous concentration of the methylene compound low, favoring the desired cross-condensation.
-
-
3. Competing Cyclization Pathways: In complex substrates, alternative intramolecular cyclizations can occur. This is highly dependent on the specific functionalities present in the starting materials.
Problem 3: Difficult Product Purification
Question: My crude product is a dark, oily tar, making isolation difficult. How can I improve the workup and purification?
Answer: A challenging purification often begins with a "dirty" reaction.
-
1. Reaction Work-up:
-
Quenching: Upon completion, cool the reaction mixture to room temperature before quenching. For acid-catalyzed reactions, carefully neutralize with a saturated solution of a weak base like sodium bicarbonate. For base-catalyzed reactions, neutralize with a dilute acid like 1M HCl.
-
Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If the product has basic nitrogen atoms, it may remain in the aqueous layer if the pH is too acidic. Adjusting the pH of the aqueous layer to >7 before extraction can improve recovery.
-
Filtration: If a solid catalyst or polymeric byproduct is present, filter the crude mixture through a pad of Celite® or silica gel before concentration.
-
-
2. Chromatography:
-
Solvent System: A common mistake is using a solvent system that is too polar. Start with a less polar eluent and gradually increase the polarity. A typical starting point for naphthyridines is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Acid/Base Additives: Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent streaking on the silica column for basic compounds. Conversely, a small amount of acetic or formic acid can be used for acidic compounds.
-
-
3. Alternative Purification Methods:
-
Crystallization: If the crude product is a solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes).
-
Precipitation: In some cases, the desired product can be precipitated from the reaction mixture by adding an anti-solvent (e.g., adding cold water or hexanes).[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 1,6-naphthyridine core? A1: The Friedländer annulation is one of the most classic and versatile methods.[10] It involves the condensation of a 4-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.[6][11] Another prominent method is the Skraup reaction, which uses an aminopyridine and a glycerol derivative, though it can be a violent reaction requiring careful control.[12]
Q2: Can I use an alcohol instead of a ketone as a starting material? A2: Yes, this is known as a dehydrogenative Friedländer annulation. The reaction uses a transition metal catalyst (e.g., Ru, Pd, Mn) that first oxidizes the alcohol to the corresponding ketone in situ, which then undergoes the standard condensation and cyclization.[11] This one-pot method avoids the separate synthesis and isolation of potentially unstable ketones.
Q3: My starting 4-aminonicotinaldehyde is not commercially available. What are my options? A3: This is a common challenge. Synthetic routes often start from more readily available pyridines. One strategy involves the ortho-lithiation of a protected aminopyridine followed by reaction with an electrophile to install the aldehyde or ketone precursor.[6] Another approach involves the functionalization of pre-existing pyridines through cross-coupling reactions.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis? A4: Absolutely. Recent research has focused on developing more sustainable protocols. This includes using water as a solvent with a biocompatible catalyst like choline hydroxide, which can give excellent yields and simplifies product separation.[8] Solvent-free syntheses using grinding techniques with catalysts like CeCl₃·7H₂O have also been reported to be rapid and efficient.[2]
Section 3: Visual Workflow and Data
Troubleshooting Workflow for Low Yield
The following diagram provides a logical decision tree for diagnosing and resolving low-yield issues in 1,6-naphthyridine synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Table 1: Effect of Catalyst and Solvent on a Model Friedländer Reaction
This table summarizes typical outcomes for the reaction of 4-aminonicotinaldehyde with acetone, illustrating how conditions can dramatically affect yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Insight |
| 1 | None | Water | 50 | 12 | 0 | Catalyst is essential.[8] |
| 2 | Choline Hydroxide (1) | Water | 50 | 6 | >95 | Mild, green conditions can be highly effective.[2][8] |
| 3 | H₂SO₄ (cat.) | Ethanol | 80 | 8 | ~60-70 | Standard acidic conditions, risk of charring.[4] |
| 4 | KOH (10) | Ethanol | 80 | 10 | ~85-90 | Effective for active methylene compounds.[6] |
| 5 | CF₃SO₃H (10 equiv) | CH₂Cl₂ | RT | 0.5 | ~85 | Mild and very fast for certain substrates.[4] |
Section 4: Optimized Experimental Protocol
Protocol: Synthesis of 2-Methyl-1,6-naphthyridine via Base-Catalyzed Friedländer Reaction
This protocol is adapted from modern, high-yield methods and emphasizes safety and reproducibility.
Materials:
-
4-Aminonicotinaldehyde (1.0 eq)
-
Acetone (3.0 eq, serves as reactant and solvent)
-
Potassium Hydroxide (KOH) (0.2 eq)
-
Ethanol (Anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the round-bottom flask, add 4-aminonicotinaldehyde and potassium hydroxide.
-
Flush the flask with nitrogen for 5 minutes to establish an inert atmosphere.
-
Add anhydrous ethanol and acetone via syringe.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 8-12 hours, indicated by the consumption of the limiting aldehyde.
-
Once complete, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (40 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient eluent of hexane/ethyl acetate to afford the pure 2-methyl-1,6-naphthyridine.
Characterization (Expected):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect characteristic signals for the naphthyridine core protons and a singlet for the methyl group.
-
Mass Spec: Calculate the expected m/z for [M+H]⁺.
References
- Vertex AI Search. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications.
- American Chemical Society. (2021). 1,6-Naphthyridine.
- MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Organic & Biomolecular Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
- Benchchem. (2025). Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives.
-
MDPI. (2023). Synthesis of Novel Benzo[b][9][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from
- PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
- PMC. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction.
- ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- ACS Publications. (2022). NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water | The Journal of Organic Chemistry.
- ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega.
-
NIH. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][10][13]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][9][13]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [mdpi.com]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Tetrahydronaphthyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydronaphthyridine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when enhancing the bioavailability of this important class of molecules. Our focus is on providing not just protocols, but the scientific rationale behind them, to empower you to make informed decisions in your experiments.
Part 1: Foundational Knowledge & Troubleshooting
This section addresses the fundamental issues that can impact the bioavailability of your tetrahydronaphthyridine compounds and provides a logical framework for troubleshooting.
FAQ 1: My tetrahydronaphthyridine compound shows high potency in in vitro assays but poor efficacy in vivo. What are the likely causes?
This is a common and critical challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy often points to poor oral bioavailability. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation[1][2]. The primary reasons for this disconnect are multifaceted and can be systematically investigated.
Core Factors Limiting Bioavailability:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed. Many new chemical entities (NCEs), potentially including your tetrahydronaphthyridine derivative, are poorly soluble in water[3][4].
-
Low Intestinal Permeability: After dissolving, the compound must pass through the intestinal epithelium to enter the bloodstream. Factors like molecular size, lipophilicity, and the number of hydrogen bond donors/acceptors influence this process[1][5].
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation, reducing the amount of active drug[1].
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption[1].
To diagnose the specific issue, a systematic approach is necessary. The Biopharmaceutical Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability, which can guide your formulation strategy[4][6].
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor in vivo efficacy.
Part 2: Solubility Enhancement Strategies
This section provides detailed guidance on addressing poor aqueous solubility, a common challenge for complex heterocyclic molecules.
FAQ 2: My tetrahydronaphthyridine compound has a solubility of <10 µg/mL. Which enhancement strategies should I prioritize?
With solubility this low, you are likely dealing with a BCS Class II or IV compound[4]. The goal is to increase the dissolution rate and/or the concentration of the drug in a dissolved state at the site of absorption[4].
Prioritized Strategies for Solubility Enhancement:
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Relatively straightforward physical modification; can be applied to crystalline compounds.[3][7] | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy amorphous state within a polymer matrix, which enhances apparent solubility and dissolution. | Can achieve significant increases in solubility; can be formulated into conventional solid dosage forms.[4][8] | The amorphous form is thermodynamically unstable and can recrystallize over time, reducing solubility.[7] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract, facilitating absorption. | Can significantly improve bioavailability of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[3][9] | Requires careful selection of excipients to ensure physical and chemical stability. |
| Prodrug Approach | A more soluble promoiety is chemically attached to the parent drug, which is cleaved in vivo to release the active compound. | Can address both solubility and permeability issues; allows for targeted drug delivery.[10][11] | Requires careful design to ensure efficient cleavage at the target site and avoid introducing new toxicities. |
Experimental Protocol: Screening for Solubility Enhancement with Amorphous Solid Dispersions
-
Polymer Selection: Choose a range of polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®). The choice of polymer is critical for stabilizing the amorphous drug.
-
Solvent Selection: Identify a common solvent that can dissolve both your tetrahydronaphthyridine compound and the selected polymers.
-
Preparation of Solid Dispersions:
-
Dissolve the drug and polymer in the chosen solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9).
-
Use a rotary evaporator to remove the solvent, forming a thin film.
-
Dry the film under vacuum to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
-
Dissolution Testing:
-
Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to compare the dissolution profile of the ASDs to the crystalline drug.
-
Measure the drug concentration over time using a suitable analytical method (e.g., HPLC-UV).
-
Part 3: Permeability Enhancement & In Vitro Models
This section focuses on assessing and improving the ability of your compound to cross the intestinal barrier.
FAQ 3: How can I determine if my compound has low permeability, and what can I do about it?
Low permeability can be a significant barrier to oral bioavailability, even if solubility is addressed. Several in vitro models can predict a compound's permeability.[12][13]
Common In Vitro Permeability Models:
| Model | Description | Advantages | Limitations |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | A non-cell-based assay that measures permeation across an artificial lipid membrane. | High-throughput, cost-effective, and good for predicting passive diffusion.[13] | Does not account for active transport or efflux mechanisms. |
| Caco-2 Cell Monolayer Assay | Uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. | Considered the "gold standard" for in vitro permeability assessment; can identify substrates of active transport and efflux pumps (e.g., P-gp).[13] | Lower throughput, more expensive, and can take several weeks to perform. |
If your compound is identified as a substrate for efflux transporters like P-gp, strategies can be employed to overcome this:
-
Co-administration with P-gp Inhibitors: While useful in research, this can lead to drug-drug interactions in a clinical setting.
-
Formulation with Excipients: Certain excipients, such as some surfactants used in lipid-based formulations, can inhibit P-gp function.[9]
-
Prodrug Approach: Modifying the structure of the drug can sometimes prevent its recognition by efflux transporters.[14]
Workflow for Permeability Assessment:
Caption: Workflow for assessing intestinal permeability.
Part 4: The Prodrug Approach
This section delves into the chemical modification strategy of creating prodrugs to overcome fundamental bioavailability barriers.
FAQ 4: When should I consider a prodrug strategy for my tetrahydronaphthyridine compound?
A prodrug strategy is a powerful but resource-intensive approach that should be considered when:
-
Poor solubility and/or permeability are inherent to the molecule's structure and cannot be sufficiently overcome by formulation approaches alone.
-
Extensive first-pass metabolism rapidly clears the active drug.
-
Targeted delivery to a specific tissue or organ is desired.
The core principle is to mask a functional group in the parent drug with a promoiety that imparts desirable physicochemical properties (e.g., increased solubility or permeability). This promoiety is then cleaved in vivo by enzymes to release the active drug.[10][11]
Example: Enhancing Solubility through an Ester Prodrug
If your tetrahydronaphthyridine has a hydroxyl or carboxyl group, an ester prodrug can be synthesized to improve its properties. For instance, creating a phosphate ester can dramatically increase aqueous solubility.
Conceptual Prodrug Activation Pathway:
Caption: Conceptual pathway for a phosphate ester prodrug.
Part 5: In Vivo Evaluation
The ultimate test of any bioavailability enhancement strategy is its performance in a living system.
FAQ 5: What are the key parameters to measure in an in vivo pharmacokinetic (PK) study?
After optimizing your formulation or creating a prodrug, a well-designed in vivo PK study is essential.[2][15] Rodent models are typically used in early-stage development.
Key Pharmacokinetic Parameters:
| Parameter | Definition | Implication for Bioavailability |
| Cmax | Maximum (peak) plasma concentration of a drug. | A higher Cmax can indicate better absorption. |
| Tmax | Time to reach Cmax. | A shorter Tmax can indicate faster absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. | This is the most critical parameter for determining the extent of absorption.[16] |
| F (%) | Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. | The definitive measure of oral bioavailability.[16] |
Experimental Protocol: Basic Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Group 1 (Oral): Administer the formulated tetrahydronaphthyridine compound via oral gavage.
-
Group 2 (Intravenous): Administer the compound (solubilized in a suitable vehicle) via tail vein injection to determine the 100% bioavailability reference.
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the drug in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key PK parameters (Cmax, Tmax, AUC, F%) using appropriate software.
By systematically applying the principles and protocols outlined in this guide, you can effectively diagnose and overcome the bioavailability challenges associated with your tetrahydronaphthyridine compounds, accelerating their journey from promising molecules to potential therapeutics.
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Integrity.
- Tackling Bioavailability Challenges for the Next Generation of Small Molecules.
- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PubMed Central.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
- Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
- Prodrug Design: Enhancing Drug Bioavailability and Efficacy. Hilaris Publisher.
- Molecular properties that influence the oral bioavailability of drug candid
- In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- How to improve the bioavailability of a drug?.
- Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.
- SOLID DISPERSION: A NOVEL APPROACH FOR SOLUBILITY AND BIOAVAILABILITY ENHANCEMENT OF POORLY WATER SO...
- Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products.
- Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
- How to Conduct a Bioavailability Assessment?.
- A Prodrug Approach for Improving Bioavailability. Curtis & Coulter LLC.
Sources
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharm-int.com [pharm-int.com]
- 5. Molecular properties that influence the oral bioavailability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 14. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of various functional groups, enabling potent and selective interactions with a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationship (SAR) studies of these derivatives across different therapeutic areas, providing researchers, scientists, and drug development professionals with insights into the chemical nuances that drive their biological activity. We will explore their development as inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt), allosteric inhibitors of HIV-1 integrase, and inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease, supported by experimental data and detailed protocols.
RORγt Inverse Agonists for Autoimmune Diseases
Retinoid-related orphan receptor γt (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are pivotal in the pathogenesis of various autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] The development of RORγt inverse agonists that suppress the production of pro-inflammatory cytokines such as IL-17A is a promising therapeutic strategy.[1] The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed in the discovery of potent RORγt inverse agonists, exemplified by TAK-828F.[1][2]
Structure-Activity Relationship (SAR) Insights
The general structure of these derivatives consists of the tetrahydronaphthyridine core, often with a chiral center at the 7-position, linked to various substituents. The SAR studies reveal several key features crucial for potent RORγt inverse agonism:
-
Stereochemistry at the 7-position: The stereochemistry at this position is critical for activity. For instance, in the development of TAK-828F, the specific enantiomer was essential for its high potency.[2] This highlights the importance of a precise three-dimensional arrangement of substituents to fit into the ligand-binding pocket of RORγt.
-
Substituents on the Naphthyridine Core: Modifications on the aromatic ring of the naphthyridine core can significantly impact activity. Electron-donating or -withdrawing groups can modulate the electronic properties of the scaffold and its interactions with the receptor.
-
The N-6 Position: The secondary amine at the N-6 position is a key attachment point for side chains that explore different regions of the RORγt ligand-binding domain. These side chains often contain amide bonds and bulky hydrophobic groups, such as indane and cyclobutane moieties in TAK-828F, which are crucial for high-affinity binding.[1]
Comparative Analysis of RORγt Inverse Agonists
| Compound/Series | Key Structural Features | RORγt Inverse Agonist Potency (IC50) | IL-17A Inhibition in hWB (IC50) | Reference |
| TAK-828F | Chiral amino acid derivative with indane and cyclobutane moieties. | Potent and selective | High | [1] |
| Aza-tricyclic Analogs | Replacement of the fused phenyl ring with heterocyclic moieties. | Comparable to non-aza analogs | - | [3] |
| Hexahydropyrrolo[3,2-f]quinoline Series | Aza-analog with improved permeability and serum free fraction. | High | - | [3] |
Experimental Protocol: RORγt Reporter Gene Assay
This assay is a primary screening method to identify and characterize RORγt inverse agonists.
Principle: Jurkat cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). An inverse agonist will bind to the RORγt LBD, leading to a decrease in luciferase expression.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Co-transfect the cells with the Gal4-RORγt LBD expression vector and the Gal4-UAS-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: Plate the transfected cells in 96-well plates and treat with various concentrations of the test compounds (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives). Include a vehicle control (DMSO) and a known RORγt inverse agonist as a positive control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 cell differentiation.
Allosteric Inhibitors of HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[4][5] Allosteric integrase inhibitors (ALLINIs) represent a novel class of antivirals that do not bind to the active site but rather to the binding site of the host protein lens epithelium-derived growth factor (LEDGF/p75).[6][7][8] This binding induces aberrant multimerization of the integrase enzyme, leading to the inhibition of viral replication.[6][7][8] 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have emerged as potent ALLINIs.[6][7][8]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of compounds reveals the importance of specific substitutions on the tetrahydronaphthyridine scaffold for potent anti-HIV activity:
-
N-6 Substituent: This position is critical for activity. Bulky and hydrophobic groups are generally favored. The nature of this substituent influences the interaction with the LEDGF/p75 binding pocket on the integrase.
-
Substituents at the 7-position: Introduction of substituents at the 7-position can modulate potency and pharmacokinetic properties.
-
Aromatic Ring Substitutions: Modifications on the pyridine ring of the naphthyridine core can fine-tune the electronic and steric properties of the molecule, impacting its binding affinity. For example, the introduction of a bromine atom at a specific position was found to enhance potency in some series.
Comparative Analysis of HIV-1 Integrase Allosteric Inhibitors
| Compound | N-6 Substituent | 7-Position Substituent | Anti-HIV-1 Activity (EC50) | Reference |
| Lead Compound 1 | 4-chlorobenzyl | H | 0.1 µM | [6] |
| Analog 2 | 3,4-dichlorobenzyl | H | 0.05 µM | [6] |
| Analog 3 | 4-chlorobenzyl | Methyl | 0.5 µM | [6] |
| Naphthyridine 7 | - | - | IC50 = 10 nM (strand transfer) | [9] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Principle: The assay uses a recombinant HIV-1 integrase enzyme and a model DNA substrate that mimics the viral DNA end. The integrase catalyzes the insertion of this substrate into a target DNA. Inhibition is measured by a decrease in the amount of strand transfer product.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2). Prepare solutions of recombinant HIV-1 integrase, a labeled (e.g., biotinylated) viral DNA substrate, and a target DNA.
-
Reaction Setup: In a microplate, add the reaction buffer, the test compound at various concentrations, and the HIV-1 integrase. Incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Add the viral DNA substrate and the target DNA to initiate the strand transfer reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Detection of Product: Stop the reaction and detect the strand transfer product. If a biotinylated substrate is used, this can be done using a streptavidin-coated plate and a labeled antibody or through other detection methods like gel electrophoresis and autoradiography.
-
Data Analysis: Quantify the amount of strand transfer product in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.
Mechanism of HIV-1 Integrase Allosteric Inhibition
Caption: Allosteric inhibition of HIV-1 integrase.
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors increase the levels of acetylcholine in the brain and are a mainstay in the symptomatic treatment of the disease. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been explored as a basis for novel AChE inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of tetrahydrobenzo[h][6][8]naphthyridine-6-chlorotacrine hybrids has provided valuable SAR information:
-
Hybridization Approach: A key strategy has been the hybridization of a tetrahydrobenzonaphthyridine moiety, designed to bind to the peripheral anionic site (PAS) of AChE, with a known catalytic anionic site (CAS) inhibitor like 6-chlorotacrine.
-
Linker Length: The length of the linker connecting the two pharmacophores is crucial for optimal dual-site binding. A trimethylene linker in one study resulted in a compound with picomolar inhibitory potency.
-
Substitutions on the Tetrahydrobenzonaphthyridine Ring: Modifications to this part of the molecule can influence binding to the PAS and overall potency.
Comparative Analysis of AChE Inhibitors
| Compound | Linker Length | hAChE Inhibition (IC50) | Reference |
| Hybrid 5a | Trimethylene | 6.27 pM | - |
| Hybrid 5b | Tetramethylene | Nanomolar range | - |
| Hybrid 5c | Pentamethylene | Nanomolar range | - |
| Hybrid 5d | Octamethylene | Nanomolar range | - |
Experimental Protocol: Ellman's Assay for AChE Inhibition
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[10][11]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate.[10] The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10][11] The rate of color formation is proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare solutions of AChE, ATCh, DTNB, and the test compound in the buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Add the ATCh solution to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for the Ellman's AChE inhibition assay.
Conclusion
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity, underscoring the importance of rational drug design. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the further exploration and development of this promising class of compounds for a range of therapeutic applications. The continued investigation of this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
-
Kessl, J. J., Jena, N., Koh, Y., Taskent-Sezgin, H., Slaughter, A., Feng, L., ... & Kvaratskhelia, M. (2013). Allosteric inhibition of HIV-1 integrase activity. Viruses, 5(5), 1254-1275. [Link]
-
Fuji, M., Goto, T., Nakano, H., Hachisu, M., Midorikawa, K., Sato, T., ... & Ohno, H. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10646–10657. [Link]
-
Fuji, M., Goto, T., Nakano, H., Hachisu, M., Midorikawa, K., Sato, T., ... & Ohno, H. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10646–10657. [Link]
-
Zouhiri, F., Mouscadet, J. F., Mekouar, K., Desmaële, D., Savouré, D., Leh, H., ... & d'Angelo, J. (2000). Design and synthesis of 8-hydroxy-[6][8]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of medicinal chemistry, 43(8), 1533-1540. [Link]
-
Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361. [Link]
-
Fuji, M., Goto, T., Nakano, H., Hachisu, M., Midorikawa, K., Sato, T., ... & Ohno, H. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10646–10657. [Link]
-
Choy, R. K., Kuster, D. J., & Kvaratskhelia, M. (2023). The structural and mechanistic bases for the viral resistance to allosteric HIV-1 integrase inhibitor pirmitegravir. mBio, 14(5), e01334-23. [Link]
-
Jurado, K. A., Wang, H., Slaughter, A., Feng, L., Kessl, J. J., Koh, Y., ... & Kvaratskhelia, M. (2013). Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. Proceedings of the National Academy of Sciences, 110(21), 8690-8695. [Link]
-
Passos, D. O., & Zuckerman, D. M. (2023). Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution. Protein Science, 32(3), e4571. [Link]
-
Kessl, J. J., Jena, N., Koh, Y., Taskent-Sezgin, H., Slaughter, A., Feng, L., ... & Kvaratskhelia, M. (2013). Allosteric inhibition of HIV-1 integrase activity. Viruses, 5(5), 1254-1275. [Link]
-
Fauber, B. P., de Leon Boenig, G., Burton, B., Cisar, J. S., Deignan, J., Edmonds, D. J., ... & Magnuson, S. (2016). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. Journal of medicinal chemistry, 59(13), 6146-6158. [Link]
-
Kesteleyn, B., Van Wesenbeeck, L., Vets, S., Tashima, K. T., Van den Mooter, G., & Baert, L. (2023). Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. Journal of Virology, 97(6), e00395-23. [Link]
-
Wikipedia contributors. (2024, January 19). Management of HIV/AIDS. In Wikipedia, The Free Encyclopedia. Retrieved 12:43, January 26, 2026, from [Link]
-
Gerlach, C. V., Derks, H., van de Wetering, C., Ross, P. L., Timmers, M., van der Stoep, M., ... & van de Kerkhof, P. C. (2017). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PloS one, 12(1), e0169294. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). An overview of the c-MET signaling pathway. EMBO molecular medicine, 2(4), 133-140. [Link]
-
Ciofani, M., Madar, A., Galan, C., Sellars, M., Mace, K., Pauli, F., ... & Littman, D. R. (2012). Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. Immunity, 37(4), 647-658. [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
-
Pohanka, M., Karasova, J. Z., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631-2640. [Link]
-
Table 1: IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). - ResearchGate. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research, 12(12), 3657-3660. [Link]
-
Xiao, S., Yosef, N., Yang, J., Wang, Y., Zhou, L., Zhu, C., ... & Littman, D. R. (2014). RORγt and RORα signature genes in human Th17 cells. PloS one, 9(8), e104886. [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical cancer research, 12(12), 3657-3660. [Link]
-
Ruan, Q., Kameswaran, V., Tone, Y., Li, L., Liou, H. C., Greene, M. I., ... & Tone, M. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of experimental medicine, 208(11), 2321-2333. [Link]
-
Liu, X., Wang, Y., Zhang, J., & Li, Y. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3189. [Link]
-
Wu, G., Liu, Y., He, Y., Liu, X., Xu, W., & Liu, H. (2016). discovery and SAR study of 1H-imidazo[4,5-h][6][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 14(30), 7248-7261. [Link]
-
Liu, X., Wang, Y., Zhang, J., & Li, Y. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3189. [Link]
-
RCSB PDB. (2019). 6NCJ: Structure of HIV-1 Integrase with potent 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Allosteric Site Inhibitors. [Link]
-
De Simone, V., & Spadoni, C. (2017). Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Frontiers in immunology, 8, 1141. [Link]
-
AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Targeting the c-Met Signaling Pathway in Cancer. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved January 26, 2026, from [Link]
-
Huang, W., Solouki, S., Koylass, N., & Littman, D. R. (2015). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Cold Spring Harbor perspectives in biology, 7(4), a016239. [Link]
-
Gerlach, C. V., Derks, H., van de Wetering, C., Ross, P. L., Timmers, M., van der Stoep, M., ... & van de Kerkhof, P. C. (2017). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PloS one, 12(1), e0169294. [Link]
-
Wang, Y., Li, Y., Wang, Y., & Li, Y. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Frontiers in Chemistry, 11, 1189683. [Link]
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of a HIV-1 IN-Allosteric inhibitor complex at 2.93 Å resolution: Routes to inhibitor optimization | PLOS Pathogens [journals.plos.org]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors / Journal of Medicinal Chemistry, 2019 [sci-hub.jp]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
In the landscape of modern drug discovery, the selective targeting of molecules is a cornerstone of developing safe and effective therapeutics. The naphthyridine scaffold and its derivatives have garnered significant attention due to their wide range of biological activities, including antiviral, anti-inflammatory, and antiproliferative effects.[1][2] This guide provides an in-depth, technical framework for the comprehensive cross-reactivity profiling of a novel investigational compound, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously assess the selectivity of this, and similar, small molecules.
The journey of a drug candidate from initial hit to clinical application is fraught with challenges, a primary one being the potential for off-target effects.[3][4][5] These unintended interactions can lead to adverse drug reactions and diminish therapeutic efficacy.[3][4] Therefore, a proactive and comprehensive assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry. This guide will detail a multi-pronged approach, leveraging both targeted and unbiased screening methods to construct a detailed selectivity profile.
Understanding the Target Landscape of Naphthyridine Derivatives
The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, forming the backbone of compounds targeting a diverse array of proteins.[6] For instance, derivatives of the related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase and inverse agonists of the retinoid-related orphan receptor γt (RORγt).[7][8][9] This inherent promiscuity of the broader chemical class underscores the critical need for a thorough investigation of the selectivity of any new analog.
Our hypothetical compound, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, is designed with a specific primary target in mind (for the purpose of this guide, let's assume it's a kinase). However, structural similarities to other ATP-binding proteins or unforeseen interactions with unrelated targets are plausible and must be systematically investigated.
A Multi-Faceted Approach to Cross-Reactivity Profiling
To construct a comprehensive selectivity profile, we will employ a tiered strategy that moves from broad, high-throughput screening to more focused, cell-based validation. This approach ensures that we not only identify potential off-targets but also confirm their engagement in a more physiologically relevant context.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Experimental Protocols and Data Interpretation
In Vitro Kinase Selectivity Profiling
The human kinome consists of over 500 protein kinases, making them a major class of drug targets and a frequent source of off-target effects for ATP-competitive inhibitors.[10] A broad in vitro kinase panel is therefore an essential first step in assessing the selectivity of our compound.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride in DMSO. Serially dilute to the desired screening concentrations.
-
Assay Panel: Utilize a commercial kinase panel that includes a diverse representation of the human kinome (e.g., Reaction Biology's Kinase HotSpot).[11]
-
Reaction Mixture: For each kinase, prepare a reaction mixture containing the purified enzyme, a specific substrate peptide, and ATP at its Km concentration.[12]
-
Initiation: Add the test compound to the reaction mixture and incubate for a predetermined time at 30°C.
-
Termination and Detection: Stop the reaction and quantify the incorporation of radiolabeled phosphate into the substrate peptide using a filter-binding assay and scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For hits showing significant inhibition, determine the IC50 value by performing a dose-response curve.
Data Presentation: Kinase Selectivity Profile
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target Kinase | 98% | 50 |
| Off-Target Kinase A | 75% | 500 |
| Off-Target Kinase B | 52% | 2,500 |
| Off-Target Kinase C | 15% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are excellent for identifying potential interactions, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[13][14]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein and potential off-targets using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures indicates target engagement.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. massivebio.com [massivebio.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. news-medical.net [news-medical.net]
Efficacy comparison of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride in different cell lines
A Comparative Guide to the Efficacy of 1,6-Naphthyridine Derivatives in Cancer Cell Lines
As a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of various 1,6-naphthyridine derivatives in different cancer cell lines. While data on the specific compound 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is not publicly available, this guide will explore the broader class of 1,6-naphthyridines, a promising scaffold in anticancer drug discovery. We will delve into the differential responses of various cancer cell lines to these compounds, supported by experimental data from peer-reviewed studies.
The 1,6-Naphthyridine Scaffold: A Privileged Structure in Oncology
Naphthyridines are heterocyclic compounds composed of two fused pyridine rings. The 1,6-naphthyridine isomer has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct mechanisms of action and cellular potencies.
The anticancer activity of 1,6-naphthyridine derivatives often stems from their ability to interact with key cellular targets involved in cancer cell proliferation, survival, and metastasis. These targets can include protein kinases, DNA topoisomerases, and components of critical signaling pathways. The specific cellular context, including the genetic and proteomic landscape of a cancer cell line, will ultimately determine its sensitivity to a particular 1,6-naphthyridine derivative.
Comparative Efficacy of 1,6-Naphthyridine Derivatives Across Cancer Cell Lines
The following table summarizes the cytotoxic efficacy of representative 1,6-naphthyridine derivatives in various human cancer cell lines. This data highlights the differential sensitivity of cancer cells originating from different tissues to these compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µg/mL) | Proposed Mechanism of Action | Reference |
| Aaptamine | H1299 | Non-Small Cell Lung Cancer | 10.47 | Not specified | [1] |
| A549 | Non-Small Cell Lung Cancer | ~15 | Inhibition of AKT/mTOR pathway | [1] | |
| HeLa | Cervical Cancer | ~15 | Not specified | [1] | |
| CEM-SS | T-lymphoblastic Leukemia | ~15 | Not specified | [1] | |
| Matrine | MCF-7 | Breast Cancer | Not specified | Inhibition of AKT/mTOR pathway | [1] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Inhibition of AKT/mTOR pathway | [1] | |
| 1,6-Naphthyridine-2-one derivative (19g) | HCT116 | Colorectal Cancer | Potent | FGFR4 inhibitor | [3] |
| Other Colorectal Cancer Cell Lines | Colorectal Cancer | Substantial | FGFR4 inhibitor | [3] |
Key Insights from the Data:
-
Differential Sensitivity: Aaptamine demonstrates varying potency across different lung cancer cell lines (H1299 vs. A549), suggesting that specific cellular factors within these lines influence their response.
-
Broad Applicability: The activity of aaptamine across lung, cervical, and leukemia cell lines indicates a potentially broad-spectrum anticancer effect, although with varying efficacy.
-
Targeted Therapy: The 1,6-naphthyridine-2-one derivative (19g) shows potent and selective inhibition of FGFR4, making it particularly effective in colorectal cancer cell lines where this receptor's signaling is aberrant.[3] This highlights the potential for developing targeted therapies based on the 1,6-naphthyridine scaffold.
-
Pathway Inhibition: Matrine's effect on both breast and lung cancer cell lines is attributed to its inhibition of the critical AKT/mTOR signaling pathway, a common dysregulated pathway in many cancers.[1]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of our findings, we employ standardized and validated experimental protocols. Below are detailed methodologies for assessing the efficacy of 1,6-naphthyridine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for determining cell viability.
Western Blotting for Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the effect of a compound on the expression or phosphorylation status of key signaling proteins.
Protocol:
-
Protein Extraction: Treat cells with the 1,6-naphthyridine derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride, a heterocyclic compound that, due to its nitro group and bicyclic core, requires careful consideration to ensure the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical safety and regulatory compliance, providing you with a trustworthy and actionable plan.
Understanding the Compound: A Prerequisite for Safe Disposal
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a solid, likely brown in color, with a defined melting point.[1] Its structure, featuring a nitro functional group and a tetrahydro-naphthyridine backbone as a dihydrochloride salt, dictates its chemical reactivity and potential hazards. Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active molecules.[2][3][4] The nitro group, in particular, is an energetic functional group that can impart explosive properties to a molecule, although this is highly dependent on the overall structure. More commonly, nitroaromatic compounds are recognized for their potential toxicity.
Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to handling and disposal is paramount. We must infer its potential hazards based on the known properties of similar chemical classes. The primary concerns for disposal revolve around its reactivity, potential toxicity, and the environmental impact of its degradation products, which may include nitrogen oxides (NOx).[1]
Core Principles of Chemical Waste Management
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear framework for the management of hazardous waste.[5][6][7][8] The foundational principle is the "cradle-to-grave" responsibility of the waste generator. This means that from the moment a chemical is synthesized or purchased to its final disposal, the generating institution is legally responsible for its safe handling.
Key steps in this process include:
-
Hazardous Waste Determination: Correctly identifying whether a chemical waste is hazardous.[9]
-
Proper Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions.[9]
-
Secure Containment: Using appropriate, labeled containers for waste accumulation.[10]
-
Licensed Disposal: Transferring the waste to a licensed treatment, storage, and disposal facility (TSDF).[11]
Quantitative Data for Safe Handling and Disposal
| Parameter | Guideline Value | Rationale and Source |
| Permissible Exposure Limit (PEL) | Not Established | As no specific OSHA PEL exists, a conservative approach is to handle this compound as a substance with high potency and minimize all routes of exposure.[6] |
| Waste Accumulation Time | ≤ 90 days for Large Quantity Generators | This is a standard EPA regulation for the on-site accumulation of hazardous waste to prevent risks associated with long-term storage.[11] |
| pH of Aqueous Waste | Neutral (6-8) before disposal | To prevent corrosion of drainage systems and adverse environmental effects, aqueous waste containing this compound should be neutralized if acidic or basic. |
| Container Labeling | "Hazardous Waste," Chemical Name, Hazard Characteristics | Clear and accurate labeling is an OSHA and EPA requirement to ensure safe handling and proper disposal.[12] |
Step-by-Step Disposal Protocol
This protocol provides a detailed workflow for the safe disposal of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride from a laboratory setting.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal-related activities, it is crucial to be outfitted with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.
-
Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data, nitrile gloves are a reasonable choice for handling small quantities. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[13]
-
Body Protection: A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn.[14]
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10]
II. Waste Characterization and Segregation
Proper characterization is the cornerstone of compliant waste disposal.
-
Hazard Assessment: Based on its structure, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride should be treated as a potentially toxic and reactive chemical. The nitro group suggests it should be handled with the same precautions as other nitro-containing compounds.
-
Waste Stream Segregation: This compound should be disposed of in a dedicated hazardous waste container for solid chemical waste.
-
DO NOT mix this waste with other chemical waste streams, particularly strong oxidizing agents, which could lead to a dangerous reaction.[1]
-
DO NOT dispose of this compound down the drain.[1] This is to prevent the introduction of potentially harmful and persistent organic pollutants into the wastewater system.
-
III. Disposal Procedure for Solid Waste
For the disposal of pure, unused, or residual solid 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride:
-
Container Selection: Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste. The container should be in good condition, with no cracks or leaks.[15]
-
Transfer of Waste: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride"), and the approximate quantity. The date of initial waste accumulation should also be clearly marked.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from heat or ignition sources.[10][15]
IV. Disposal of Contaminated Materials
Any materials that come into contact with the compound are also considered hazardous waste.
-
Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container.
-
Labware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) into a designated liquid hazardous waste container for halogenated or non-halogenated solvents, as appropriate. The rinsed glassware can then be washed.
-
Consumables: Contaminated gloves, weigh boats, and paper towels should be collected in a sealed bag and placed in the solid hazardous waste container.
V. Final Disposal Logistics
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[11] This is a legal requirement and a critical part of the waste tracking process.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. osha.com [osha.com]
- 11. epa.gov [epa.gov]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. himediadownloads.com [himediadownloads.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
